

# RIOK2: A Promising Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

RIOK2 (Right open reading frame kinase 2), an atypical serine/threonine kinase, is emerging as a critical player in tumorigenesis and cancer progression. Primarily involved in the maturation of the 40S ribosomal subunit, its dysregulation has been implicated in a variety of human cancers. Elevated expression of RIOK2 is frequently observed in numerous malignancies, correlating with poor patient prognosis, increased metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of RIOK2's role in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and the effects of its inhibition, outlining relevant experimental protocols, and presenting visual diagrams of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring RIOK2 as a novel therapeutic target.

#### Introduction: The Role of RIOK2 in Cancer

RIOK2 is a crucial enzyme for ribosome biogenesis, a process fundamental to cell growth and proliferation.[1][2] Cancer cells, with their high proliferation rates, exhibit an increased demand for protein synthesis, making them particularly dependent on efficient ribosome production.[2] Consequently, the machinery of ribosome biogenesis, including key players like RIOK2, has become an attractive target for anti-cancer therapies.



Dysregulation of RIOK2 has been linked to the progression of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, hepatocellular carcinoma, acute myeloid leukemia (AML), prostate cancer, and tongue squamous cell carcinoma (TSCC).[1][3][4] Overexpression of RIOK2 is associated with poor clinical outcomes, including reduced overall survival and increased lymph node metastasis.[1][3] Mechanistically, RIOK2 influences a range of cellular processes critical for cancer development, such as proliferation, migration, invasion, and apoptosis.[3]

#### **RIOK2 Expression and Clinical Significance**

Pan-cancer analyses have revealed that RIOK2 is highly expressed across a multitude of tumor types.[3][4] This elevated expression is not only a common feature of malignant tissues compared to their normal counterparts but also correlates significantly with tumor progression and patient survival.[3][5]

## Table 1: RIOK2 mRNA and Protein Expression in Various Cancers



| Cancer Type                                        | mRNA Expression<br>(Tumor vs. Normal) | Protein Expression<br>(Tumor vs. Normal) | Reference |
|----------------------------------------------------|---------------------------------------|------------------------------------------|-----------|
| Breast invasive carcinoma (BRCA)                   | Upregulated                           | Significantly Elevated                   | [3]       |
| Lung adenocarcinoma<br>(LUAD)                      | Upregulated                           | Significantly Elevated                   | [3]       |
| Uterine corpus<br>endometrial<br>carcinoma (UCEC)  | Upregulated                           | Significantly Elevated                   | [3]       |
| Kidney renal clear cell carcinoma (KIRC)           | Upregulated                           | Significantly Elevated                   | [3]       |
| Glioblastoma<br>multiforme (GBM)                   | Upregulated                           | -                                        | [3]       |
| Head and Neck<br>squamous cell<br>carcinoma (HNSC) | Upregulated                           | -                                        | [3]       |
| Liver hepatocellular carcinoma (LIHC)              | Upregulated                           | -                                        | [3]       |
| Stomach<br>adenocarcinoma<br>(STAD)                | Upregulated                           | -                                        | [3]       |
| Prostate cancer<br>(PRAD)                          | Upregulated                           | -                                        | [3][6]    |
| Acute Myeloid<br>Leukemia (AML)                    | -                                     | -                                        | [2]       |
| Tongue Squamous<br>Cell Carcinoma<br>(TSCC)        | Upregulated                           | -                                        | [1]       |

Data compiled from multiple studies. "-" indicates data not specified in the cited sources.



## **Table 2: Correlation of RIOK2 Expression with Clinicopathological Parameters**



| Cancer Type                                       | Correlation<br>with Nodal<br>Metastasis | Correlation with Pathological Stage | Correlation<br>with Poor<br>Overall<br>Survival | Reference |
|---------------------------------------------------|-----------------------------------------|-------------------------------------|-------------------------------------------------|-----------|
| Adrenocortical carcinoma (ACC)                    | Positive                                | -                                   | -                                               | [3]       |
| Breast invasive<br>carcinoma<br>(BRCA)            | Positive                                | -                                   | Yes                                             | [3]       |
| Colon<br>adenocarcinoma<br>(COAD)                 | Positive                                | -                                   | -                                               | [3]       |
| Kidney renal<br>clear cell<br>carcinoma<br>(KIRC) | Positive                                | -                                   | Yes (low expression)                            | [3]       |
| Head and Neck squamous cell carcinoma (HNSC)      | -                                       | -                                   | Yes                                             | [3]       |
| Liver hepatocellular carcinoma (LIHC)             | -                                       | Positive                            | Yes                                             | [3]       |
| Lung squamous<br>cell carcinoma<br>(LUSC)         | -                                       | Positive                            | -                                               | [3]       |
| Prostate Cancer<br>(PC)                           | Increased risk of metastasis            | -                                   | -                                               | [6]       |
| Tongue<br>Squamous Cell                           | -                                       | -                                   | Yes<br>(independent<br>prognostic factor)       | [1][7]    |



Carcinoma (TSCC)

Data compiled from multiple studies. "-" indicates data not specified in the cited sources.

#### **Molecular Mechanisms and Signaling Pathways**

RIOK2 exerts its oncogenic functions through its involvement in several critical signaling pathways that regulate cell growth, survival, and metastasis.

#### **Ribosome Biogenesis and Protein Synthesis**

The primary function of RIOK2 is in the late stages of 40S ribosomal subunit maturation.[2][3] By facilitating this process, RIOK2 ensures a high capacity for protein synthesis, which is essential to sustain the rapid growth of cancer cells.[1][2] Inhibition of RIOK2 leads to decreased protein synthesis and can induce ribosomal stress, ultimately leading to cell death. [1][2][6]





Click to download full resolution via product page

RIOK2's role in 40S ribosome subunit maturation and export.

#### The PI3K/AKT/mTOR Pathway

In glioblastoma, RIOK2 has been shown to form a complex with RIOK1 and mTOR, leading to the enhancement of the AKT signaling pathway.[1][8] This pathway is a central regulator of cell



proliferation, survival, and growth. Inhibition of RIOK2 diminishes AKT signaling, which can induce cell-cycle arrest and apoptosis.[1]



Click to download full resolution via product page

RIOK2 involvement in the PI3K/AKT/mTOR signaling pathway.

#### **Regulation of MYC**

Recent studies in glioblastoma have uncovered a novel mechanism where RIOK2 modulates the expression of the proto-oncogene MYC. RIOK2 forms a complex with the RNA-binding protein IMP3, and this complex is thought to regulate MYC mRNA and protein levels, thereby driving tumorigenesis.[9][10]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 4. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of RIOK2 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [RIOK2: A Promising Therapeutic Target in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543635#riok2-as-a-therapeutic-target-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com